molecular formula C5H7F5S B118514 4,4,5,5,5-Pentafluoropentane-1-thiol CAS No. 148757-88-4

4,4,5,5,5-Pentafluoropentane-1-thiol

Cat. No.: B118514
CAS No.: 148757-88-4
M. Wt: 194.17 g/mol
InChI Key: OZRFWLLFSGXBOH-UHFFFAOYSA-N
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Description

4,4,5,5,5-Pentafluoropentane-1-thiol is an organic compound with the molecular formula C5H7F5S. It is a colorless liquid known for its strong and pungent odor. This compound is notable for its high fluorine content, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .

Scientific Research Applications

4,4,5,5,5-Pentafluoropentane-1-thiol has several scientific research applications:

Safety and Hazards

This compound is classified as dangerous, with hazard statements H225-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

4,4,5,5,5-Pentafluoro-1-pentanethiol is an organic compound that is primarily used as a chemical intermediate in organic synthesis . It is used in the preparation and fluorination effect of fulvestrant 11β isomers , which shows antiproliferative activity on MCF-7 cells for breast cancer treatment . Therefore, the primary targets of this compound are the estrogen receptors on MCF-7 cells.

Mode of Action

It is known to be used in the preparation of fulvestrant 11β isomers . Fulvestrant is an estrogen receptor antagonist that binds to the estrogen receptors on MCF-7 cells, inhibiting the proliferative effects of estrogen on these cells . It can be inferred that 4,4,5,5,5-Pentafluoro-1-pentanethiol may play a role in the synthesis of these antagonists.

Biochemical Pathways

Given its use in the synthesis of fulvestrant 11β isomers , it can be inferred that it may indirectly influence the estrogen signaling pathway by contributing to the production of estrogen receptor antagonists.

Result of Action

4,4,5,5,5-Pentafluoro-1-pentanethiol is used in the preparation and fluorination effect of fulvestrant 11β isomers . These isomers have been shown to exhibit antiproliferative activity on MCF-7 cells, a line of breast cancer cells . Therefore, the molecular and cellular effects of this compound’s action are likely related to the inhibition of cell proliferation in breast cancer cells.

Action Environment

It is known that the compound is stable but sensitive to light and oxygen . Therefore, these factors may need to be considered when handling and storing the compound.

Biochemical Analysis

Biochemical Properties

4,4,5,5,5-Pentafluoro-1-pentanethiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in fluorination reactions, which are crucial in the synthesis of pharmaceuticals and agrochemicals. The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of xenobiotics. Additionally, 4,4,5,5,5-Pentafluoro-1-pentanethiol can form covalent bonds with thiol groups in proteins, leading to modifications that can alter protein function and activity .

Cellular Effects

The effects of 4,4,5,5,5-Pentafluoro-1-pentanethiol on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in breast cancer cells (MCF-7), 4,4,5,5,5-Pentafluoro-1-pentanethiol exhibits antiproliferative activity, indicating its potential as an anti-cancer agent . The compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival.

Molecular Mechanism

At the molecular level, 4,4,5,5,5-Pentafluoro-1-pentanethiol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can result in the accumulation of substrates or the depletion of products, thereby disrupting metabolic pathways. Additionally, 4,4,5,5,5-Pentafluoro-1-pentanethiol can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4,5,5,5-Pentafluoro-1-pentanethiol can change over time. The compound is relatively stable but can degrade when exposed to oxygen and sunlight. Long-term studies have shown that 4,4,5,5,5-Pentafluoro-1-pentanethiol can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are important considerations for researchers using this compound in biochemical experiments.

Dosage Effects in Animal Models

The effects of 4,4,5,5,5-Pentafluoro-1-pentanethiol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-cancer activity, without significant toxicity. At high doses, 4,4,5,5,5-Pentafluoro-1-pentanethiol can cause adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

4,4,5,5,5-Pentafluoro-1-pentanethiol is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux by altering the levels of key metabolites in cells . Understanding these metabolic pathways is crucial for predicting the biological effects of 4,4,5,5,5-Pentafluoro-1-pentanethiol and its potential interactions with other compounds.

Transport and Distribution

Within cells and tissues, 4,4,5,5,5-Pentafluoro-1-pentanethiol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function . For example, its interaction with membrane-bound proteins can affect signal transduction pathways and cellular responses.

Subcellular Localization

The subcellular localization of 4,4,5,5,5-Pentafluoro-1-pentanethiol is an important factor in its biochemical activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell . For instance, the presence of 4,4,5,5,5-Pentafluoro-1-pentanethiol in the mitochondria can influence mitochondrial metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4,5,5,5-Pentafluoropentane-1-thiol can be synthesized through several methods. One common approach involves the reaction of pentafluoropropane with thiol compounds under controlled conditions. Another method includes the reaction of 4,4,5,5,5-pentafluoropentanol with thiolating agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using fluorinated intermediates. The process often requires specialized equipment to handle the highly reactive and corrosive nature of the fluorinated compounds .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,5-Pentafluoropentane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure safety and efficiency .

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfoxides, and various substituted thiol compounds. These products are often used as intermediates in further chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5,5-Pentafluoropentane-1-thiol is unique due to its combination of a thiol group and multiple fluorine atoms. This combination imparts high reactivity and stability, making it valuable in specialized chemical syntheses and industrial applications .

Properties

IUPAC Name

4,4,5,5,5-pentafluoropentane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F5S/c6-4(7,2-1-3-11)5(8,9)10/h11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRFWLLFSGXBOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)(F)F)(F)F)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456573
Record name 4,4,5,5,5-Pentafluoropentane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148757-88-4
Record name 4,4,5,5,5-Pentafluoropentane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.